molecular formula C14H12N2O3 B586211 N-[4-(2-Pyridinyl)benzoyl]glycine CAS No. 1391051-80-1

N-[4-(2-Pyridinyl)benzoyl]glycine

Cat. No.: B586211
CAS No.: 1391051-80-1
M. Wt: 256.26 g/mol
InChI Key: AGXRTZITFWDMAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine typically involves the reaction of 4-(2-pyridinyl)benzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Pyridinyl)benzoyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-Pyridinyl)benzoyl]glycine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-Pyridinyl)benzoyl]glycine is unique due to its specific combination of a pyridine ring, benzoyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1391051-80-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid

InChI

InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)

InChI Key

AGXRTZITFWDMAD-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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